(1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one
Description
(1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one is a complex organic compound that features both an imidazole ring and a naphthalene moiety
Properties
IUPAC Name |
(1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-18-12(14(20)17-15(18)16)8-11-10-5-3-2-4-9(10)6-7-13(11)19/h2-8,20H,1H3,(H2,16,17)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYFPMVZKXYYNX-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1N)O)C=C2C(=O)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(N=C1N)O)/C=C\2/C(=O)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one typically involves the condensation of a naphthalen-2-one derivative with an imidazole derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in this synthesis include aldehydes, ketones, and amines.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and imidazole rings.
Reduction: Aminated derivatives.
Substitution: Various substituted naphthalene and imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.
Medicine
In medicinal chemistry, (1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It may also interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
(1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one is unique due to its combination of an imidazole ring and a naphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
